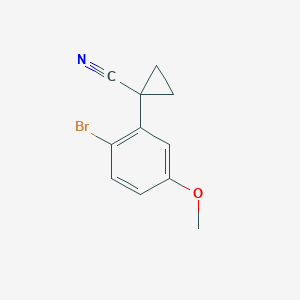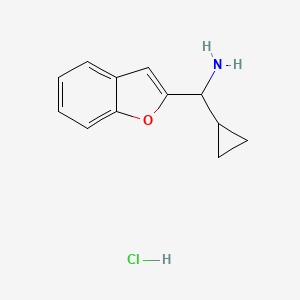
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with a suitable cyanohydrin reagent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluorophenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(5-Bromo-2-fluorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents enhance its reactivity and binding affinity to target molecules. The hydroxy and nitrile groups contribute to its overall chemical stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a hydroxypropanenitrile group.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Contains a pyrazinyl group instead of a hydroxypropanenitrile group.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile is unique due to its combination of bromine and fluorine substituents on the phenyl ring, along with the hydroxypropanenitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H7BrFNO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3H2 |
Clé InChI |
XZXSKUMSZVHPQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(CC#N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


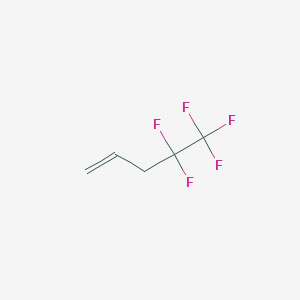
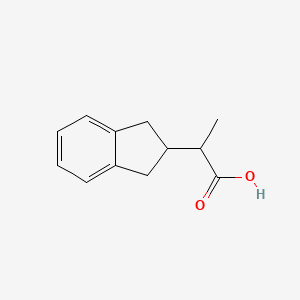
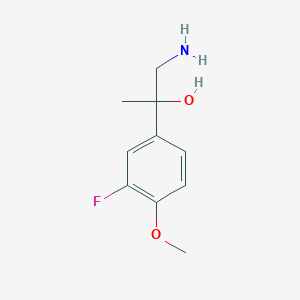
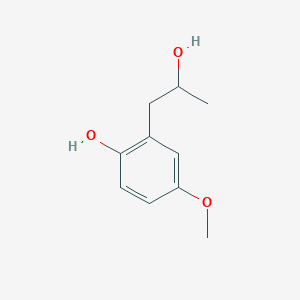
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
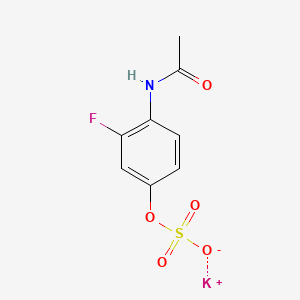



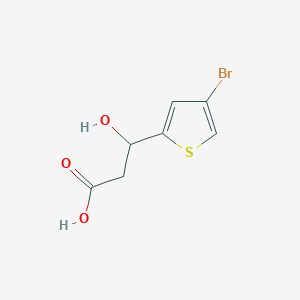
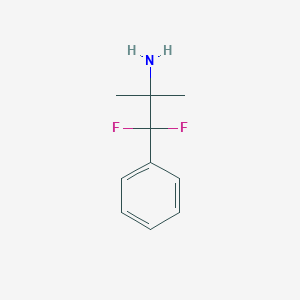
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
